molecular formula C18H23ClN6O B593056 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride CAS No. 1290629-45-6

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride

Cat. No.: B593056
CAS No.: 1290629-45-6
M. Wt: 374.873
InChI Key: UILBKFORRWWROM-VPEJCPKTSA-N
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Description

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrazole ring, and an aminobutyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

CRT0066101(hydrochloride) is a potent inhibitor of Protein Kinase D (PKD) isoforms . It has been shown to have anticancer activity . It potently inhibits the proliferation of PANC-1 pancreatic cells and blocks the migration and invasion of U87MG glioblastoma cells . It has also been shown to decrease the growth of primary tumors and metastasis of ER (-) breast cancers .

Safety and Hazards

CRT0066101(hydrochloride) is considered hazardous . It is harmful if swallowed . It is recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . It is also recommended to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride typically involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by the introduction of the aminobutyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability or activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and pyrazole derivatives, such as:

  • **2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol
  • **4-(1-methylpyrazol-4-yl)phenol
  • **2-aminobutyl]amino]pyrimidin-2-yl

Uniqueness

What sets 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O.ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKRZGHHBBHLOQ-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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